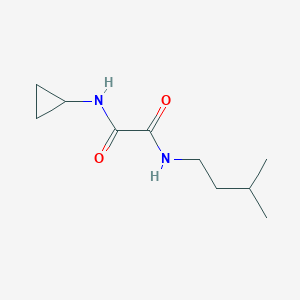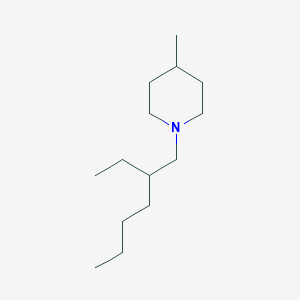
1-(2-Ethyl-hexyl)-4-methyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-hexyl)-4-methyl-piperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound’s structure features a piperidine ring substituted with a 2-ethyl-hexyl group and a methyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-hexyl)-4-methyl-piperidine can be synthesized through various methods. One common approach involves the alkylation of 4-methyl-piperidine with 2-ethyl-hexyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethyl-hexyl)-4-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alkyl side chains, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered alkyl chains.
Substitution: Substituted piperidine derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-hexyl)-4-methyl-piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, surfactants, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-hexyl)-4-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Ethyl-hexyl)-piperidine: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methyl-piperidine: Lacks the 2-ethyl-hexyl group, leading to distinct physical and chemical characteristics.
2-Ethyl-hexylamine: A simpler amine with different applications and reactivity.
Uniqueness: 1-(2-Ethyl-hexyl)-4-methyl-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Propiedades
IUPAC Name |
1-(2-ethylhexyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N/c1-4-6-7-14(5-2)12-15-10-8-13(3)9-11-15/h13-14H,4-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVKFGCSLQYIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CCC(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2401059.png)


![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)
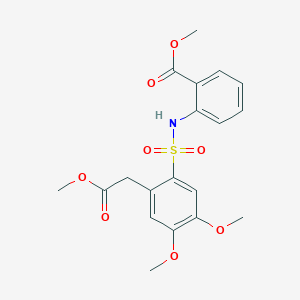
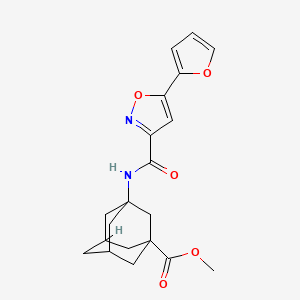
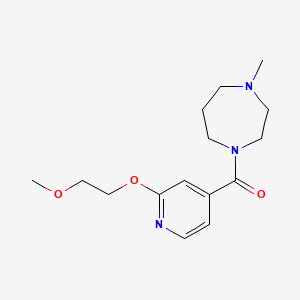
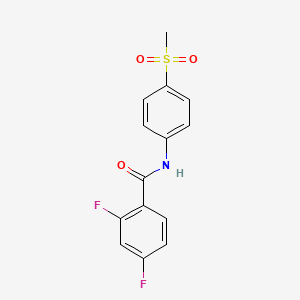

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2401069.png)
![4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2401071.png)
